CDK4/6 Inhibition: 4-Chloro vs. 2-Chloro Isomer
The 4-chloro substitution on the tetrahydro-1,6-naphthyridine core confers significantly higher inhibitory potency against CDK4/6 compared to the 2-chloro regioisomer. This differential activity is attributed to the optimal fit of the 4-chloro atom within a hydrophobic pocket of the kinase hinge region [1].
| Evidence Dimension | Inhibitory potency against CDK4/6 |
|---|---|
| Target Compound Data | IC50 in low nanomolar range (exact value not disclosed, but reported as 'low nanomolar' in patent) |
| Comparator Or Baseline | 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (exhibits significantly reduced potency, described as 'inactive' or requiring >10 µM) |
| Quantified Difference | >100-fold improvement in potency for the 4-chloro isomer over the 2-chloro regioisomer |
| Conditions | In vitro kinase inhibition assay using recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes |
Why This Matters
This data provides a clear rationale for selecting the 4-chloro isomer for any research program targeting CDK4/6, as the 2-chloro alternative would be ineffective.
- [1] Patent WO2017129790A1. 1,6-naphthyridine derivatives as CDK4/6 inhibitor. 2017. View Source
